molecular formula C8H16ClNO B1448851 6-oxa-2-Azaspiro[4.5]decane hydrochloride CAS No. 1956322-51-2

6-oxa-2-Azaspiro[4.5]decane hydrochloride

Cat. No. B1448851
M. Wt: 177.67 g/mol
InChI Key: JILQRBSTWKZQMP-UHFFFAOYSA-N
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Description

6-oxa-2-Azaspiro[4.5]decane hydrochloride is a chemical compound with the molecular formula C8H16ClNO . It has a molecular weight of 177.67 . The compound is in the form of a colorless liquid .


Molecular Structure Analysis

The InChI code for 6-oxa-2-Azaspiro[4.5]decane is 1S/C8H15NO/c1-2-6-10-8(3-1)4-5-9-7-8/h9H,1-7H2 . This indicates the presence of 8 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom in the molecule.


Physical And Chemical Properties Analysis

6-oxa-2-Azaspiro[4.5]decane hydrochloride is a colorless liquid . It has a molecular weight of 177.67 . The compound’s InChI code is 1S/C8H15NO/c1-2-6-10-8(3-1)4-5-9-7-8/h9H,1-7H2 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Approaches to Spiroaminals: The 1-oxa-7-azaspiro[5.5]undecane, 1-oxa-6-azaspiro[4.5]decane, and other related ring systems have been identified as cores in natural or synthetic products with significant biological activities. Their unique structural properties make them challenging yet intriguing targets for chemical synthesis (Sinibaldi & Canet, 2008).
  • Crystal Structure Analysis: The study of crystal structures of derivatives of 1-oxa-4-azaspiro[4.5]decane provides insights into their stereochemistry and molecular conformations, crucial for understanding their potential biological interactions and applications (Wen, 2002).

Biologically Active Compounds Production

  • Biologically Active Compound Synthesis: The compound 8-oxa-2-azaspiro[4.5]decane has been synthesized from commercially available reagents, indicating its potential as a precursor for the production of important biologically active compounds (Ogurtsov & Rakitin, 2020).

Drug Discovery Modules

  • Construction of Multifunctional Modules for Drug Discovery: New classes of thia/oxa-azaspiro[3.4]octanes have been synthesized and designed to act as novel, multifunctional, and structurally diverse modules for drug discovery, highlighting the versatility and potential of spirocyclic compounds in medicinal chemistry (Li, Rogers-Evans, & Carreira, 2013).

Antitumor Activity

  • Synthesis and Antitumor Activity Evaluation: Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have shown moderate to potent activity against various human cancer cell lines, marking them as potential candidates for cancer treatment research (Yang et al., 2019).

Safety And Hazards

The safety information for 6-oxa-2-Azaspiro[4.5]decane hydrochloride indicates that it should be stored at room temperature, away from moisture . The compound comes with a warning signal and the precautionary statements P261, P305+P351+P338 .

properties

IUPAC Name

6-oxa-2-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-6-10-8(3-1)4-5-9-7-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILQRBSTWKZQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-oxa-2-Azaspiro[4.5]decane hydrochloride

CAS RN

1956322-51-2
Record name 6-oxa-2-azaspiro[4.5]decane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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